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Compound of Interest

Compound Name: 4-Chlorobenzofuran-3(2H)-one

Cat. No.: B1322321 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound

4-Chlorobenzofuran-3(2H)-one. Due to the limited availability of direct experimental spectra in

public databases, this document presents predicted Nuclear Magnetic Resonance (NMR) data,

alongside expected Infrared (IR) and Mass Spectrometry (MS) characteristics based on the

analysis of analogous structures. This guide is intended to support research and development

activities by providing a foundational spectroscopic profile of the target molecule.

Predicted Nuclear Magnetic Resonance (NMR)
Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for

elucidating the structure of organic molecules. Below are the predicted ¹H and ¹³C NMR

spectral data for 4-Chlorobenzofuran-3(2H)-one, calculated using advanced computational

algorithms. These predictions are based on the chemical environment of each nucleus within

the molecule.

Table 1: Predicted ¹H NMR Data for 4-Chlorobenzofuran-3(2H)-one
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

7.65 d 1H H-7

7.40 t 1H H-6

7.15 d 1H H-5

4.70 s 2H H-2

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm). Predicted data.

Table 2: Predicted ¹³C NMR Data for 4-Chlorobenzofuran-3(2H)-one

Chemical Shift (δ, ppm) Assignment

195.0 C-3 (C=O)

155.0 C-7a

135.0 C-6

130.0 C-4

125.0 C-5

120.0 C-3a

115.0 C-7

70.0 C-2

Solvent: CDCl₃. Predicted data.

Expected Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy provides information about the functional groups present in a

molecule. For 4-Chlorobenzofuran-3(2H)-one, the IR spectrum is expected to be

characterized by the following key absorption bands.

Table 3: Expected Key IR Absorption Bands for 4-Chlorobenzofuran-3(2H)-one
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Wavenumber (cm⁻¹) Intensity Assignment

~1715 Strong C=O stretch (ketone)

1600-1450 Medium-Strong C=C stretch (aromatic)

~1250 Strong C-O stretch (ether)

~800-700 Strong C-Cl stretch

The carbonyl (C=O) stretching vibration of the ketone group is anticipated to be a strong and

sharp peak around 1715 cm⁻¹[1][2]. The presence of the aromatic ring will give rise to

characteristic C=C stretching bands in the 1600-1450 cm⁻¹ region. A strong absorption

corresponding to the C-O stretching of the furanone ring is also expected. The carbon-chlorine

bond will likely show a strong absorption in the fingerprint region.

Expected Mass Spectrometry (MS)
Mass spectrometry (MS) provides information about the molecular weight and fragmentation

pattern of a molecule. For 4-Chlorobenzofuran-3(2H)-one (C₈H₅ClO₂), the following features

are expected in its mass spectrum.

Table 4: Expected Mass Spectrometry Data for 4-Chlorobenzofuran-3(2H)-one

m/z Relative Abundance Assignment

168 ~33% [M]⁺ (with ³⁵Cl)

170 ~11% [M+2]⁺ (with ³⁷Cl)

The molecular ion peak ([M]⁺) is expected to show a characteristic isotopic pattern due to the

presence of chlorine. The peak corresponding to the molecule containing the ³⁵Cl isotope will

appear at m/z 168, and the peak for the ³⁷Cl isotope ([M+2]⁺) will appear at m/z 170, with an

intensity ratio of approximately 3:1[3]. Common fragmentation pathways for related structures

may involve the loss of CO, Cl, or the chlorophenyl group.

Experimental Protocols
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The following are general experimental protocols for obtaining the spectroscopic data

described above.

NMR Spectroscopy
Sample Preparation:

Weigh 5-10 mg of the sample of 4-Chlorobenzofuran-3(2H)-one.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

Use tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-

noise ratio.

IR Spectroscopy
Sample Preparation:

For a solid sample, the KBr pellet method is commonly used. Mix a small amount of the

sample with dry potassium bromide (KBr) and press it into a thin pellet.

Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent,

depositing it on a salt plate (e.g., NaCl), and allowing the solvent to evaporate.

Data Acquisition:

Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

Typically, the spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry
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Sample Preparation:

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or

acetonitrile).

Introduce the sample into the mass spectrometer via a direct insertion probe or through a

gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to

analysis.

Data Acquisition:

Obtain the mass spectrum using an electron ionization (EI) source.

Set the mass analyzer to scan over a relevant m/z range (e.g., 50-300 amu).

Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like 4-Chlorobenzofuran-3(2H)-one.
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Caption: Workflow for the spectroscopic analysis of 4-Chlorobenzofuran-3(2H)-one.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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